molecular formula C18H30O B14185833 ({[(2S)-2-Methyldecyl]oxy}methyl)benzene CAS No. 920520-63-4

({[(2S)-2-Methyldecyl]oxy}methyl)benzene

Katalognummer: B14185833
CAS-Nummer: 920520-63-4
Molekulargewicht: 262.4 g/mol
InChI-Schlüssel: RXURDTROFBRHIX-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

({[(2S)-2-Methyldecyl]oxy}methyl)benzene: is an organic compound characterized by a benzene ring substituted with a methyldecyloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ({[(2S)-2-Methyldecyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with a suitable alkylating agent, such as 2-methyldecyl bromide, under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the 2-methyldecyloxy group.

Industrial Production Methods

Industrial production of This compound may involve large-scale alkylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

({[(2S)-2-Methyldecyl]oxy}methyl)benzene: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can convert the benzene ring to a cyclohexane ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as bromine (Br2) for bromination or nitric acid (HNO3) for nitration.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Brominated or nitrated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

({[(2S)-2-Methyldecyl]oxy}methyl)benzene: has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ({[(2S)-2-Methyldecyl]oxy}methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl alcohol: A simpler compound with a hydroxyl group attached to the benzene ring.

    2-Methyldecyl bromide: An alkylating agent used in the synthesis of .

    Benzyl ether: A compound with an ether linkage similar to .

Uniqueness

({[(2S)-2-Methyldecyl]oxy}methyl)benzene: is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

920520-63-4

Molekularformel

C18H30O

Molekulargewicht

262.4 g/mol

IUPAC-Name

[(2S)-2-methyldecoxy]methylbenzene

InChI

InChI=1S/C18H30O/c1-3-4-5-6-7-9-12-17(2)15-19-16-18-13-10-8-11-14-18/h8,10-11,13-14,17H,3-7,9,12,15-16H2,1-2H3/t17-/m0/s1

InChI-Schlüssel

RXURDTROFBRHIX-KRWDZBQOSA-N

Isomerische SMILES

CCCCCCCC[C@H](C)COCC1=CC=CC=C1

Kanonische SMILES

CCCCCCCCC(C)COCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.